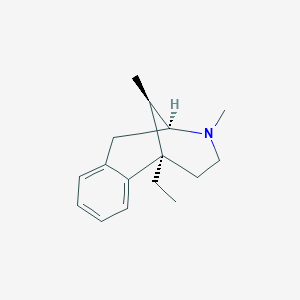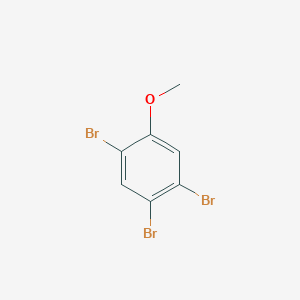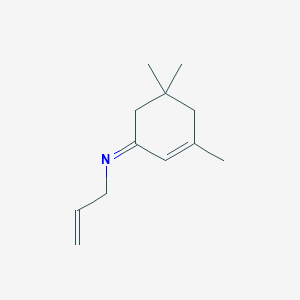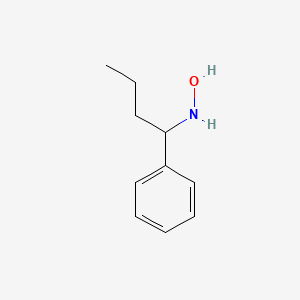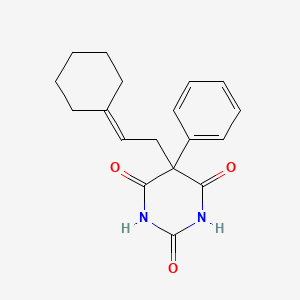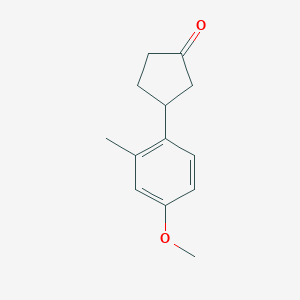
3-Decyn-1-ol, 10-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decyn-1-ol, 10-chloro-: is a chemical compound with the molecular formula C10H17ClO. It is a derivative of 3-Decyn-1-ol, where a chlorine atom is attached to the tenth carbon in the chain. This compound is part of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decyn-1-ol, 10-chloro- typically involves the chlorination of 3-Decyn-1-ol. The process can be carried out using various chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 3-Decyn-1-ol, 10-chloro- may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Decyn-1-ol, 10-chloro- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-Decyn-1-ol by removing the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 3-Decyn-1-al or 3-Decynoic acid.
Reduction: Formation of 3-Decyn-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Decyn-1-ol, 10-chloro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, the compound can be used to study the effects of alkynes and chlorinated compounds on biological systems. It may also be used in the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, 3-Decyn-1-ol, 10-chloro- is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 3-Decyn-1-ol, 10-chloro- involves its interaction with molecular targets through its alkyne and chlorine functional groups. The triple bond in the alkyne can participate in addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Decyn-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Decyn-1-ol: Has the triple bond at a different position, leading to different reactivity and applications.
3-Octyn-1-ol: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 3-Decyn-1-ol, 10-chloro- is unique due to the presence of both an alkyne and a chlorine functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
71317-65-2 |
|---|---|
Formule moléculaire |
C10H17ClO |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
10-chlorodec-3-yn-1-ol |
InChI |
InChI=1S/C10H17ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-3,5,7-10H2 |
Clé InChI |
LWJWRDWOFZCMDJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCl)CCC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


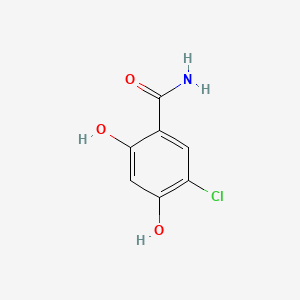
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)
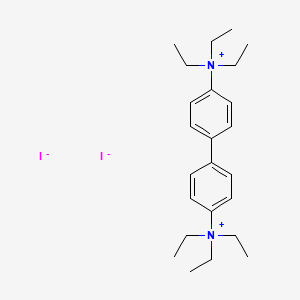
![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
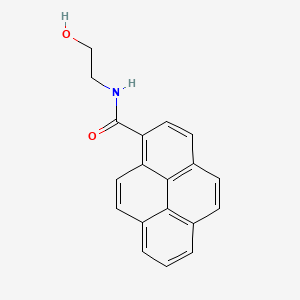
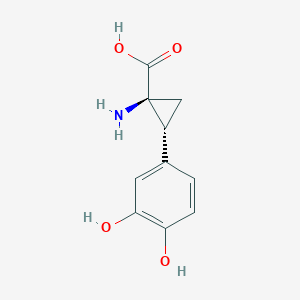
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
